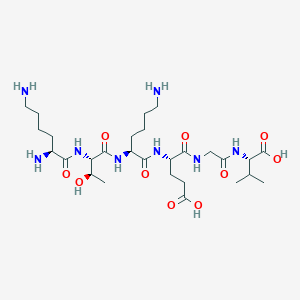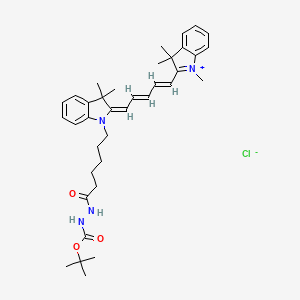
Cy5 Boc-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine5 Boc-hydrazide (chloride) is a fluorescent dye that is widely used in scientific research. It is a Boc-protected hydrazide derivative of Cyanine5, which is known for its strong fluorescence properties. The compound is primarily used for labeling aldehydes and ketones, making it a valuable tool in various biochemical and medical applications .
Méthodes De Préparation
The synthesis of Cyanine5 Boc-hydrazide (chloride) involves several steps. The Boc (tert-butoxycarbonyl) protective group is introduced to protect the hydrazide functionality during the synthesis. The Boc group can be removed using trifluoroacetic acid or other strong acids to form the reactive hydrazide, which can then couple with various carbonyl groups . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Cyanine5 Boc-hydrazide (chloride) undergoes several types of chemical reactions:
Substitution Reactions: The Boc-protected hydrazide can react with aldehydes and ketones to form stable hydrazone linkages.
Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid or other strong acids to yield the reactive hydrazide.
Coupling Reactions: The reactive hydrazide can couple with various carbonyl groups, resulting in Cyanine5-labeled molecules.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various aldehydes and ketones for coupling reactions. The major products formed from these reactions are Cyanine5-labeled molecules, which are used in various applications.
Applications De Recherche Scientifique
Cyanine5 Boc-hydrazide (chloride) has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for labeling aldehydes and ketones in various chemical reactions.
Biology: Employed in the labeling of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Utilized in diagnostic imaging and therapeutic applications due to its strong fluorescence properties.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications.
Mécanisme D'action
The mechanism of action of Cyanine5 Boc-hydrazide (chloride) involves the formation of stable hydrazone linkages with aldehydes and ketones. The Boc protective group is removed using trifluoroacetic acid or other strong acids, forming the reactive hydrazide. This reactive hydrazide then couples with carbonyl groups, resulting in Cyanine5-labeled molecules. These labeled molecules exhibit strong fluorescence, which can be used for various imaging and diagnostic applications .
Comparaison Avec Des Composés Similaires
Cyanine5 Boc-hydrazide (chloride) is unique due to its strong fluorescence properties and its ability to form stable hydrazone linkages with aldehydes and ketones. Similar compounds include:
Cyanine5 hydrazide: Lacks the Boc protective group, making it less stable during synthesis.
Cyanine3 Boc-hydrazide: Similar structure but with different fluorescence properties.
Cyanine7 Boc-hydrazide: Similar structure but with different fluorescence properties.
Cyanine5 Boc-hydrazide (chloride) stands out due to its optimal balance of stability and fluorescence, making it a preferred choice for various applications.
Propriétés
Formule moléculaire |
C37H49ClN4O3 |
|---|---|
Poids moléculaire |
633.3 g/mol |
Nom IUPAC |
tert-butyl N-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]carbamate;chloride |
InChI |
InChI=1S/C37H48N4O3.ClH/c1-35(2,3)44-34(43)39-38-33(42)25-13-10-18-26-41-30-22-17-15-20-28(30)37(6,7)32(41)24-12-9-11-23-31-36(4,5)27-19-14-16-21-29(27)40(31)8;/h9,11-12,14-17,19-24H,10,13,18,25-26H2,1-8H3,(H-,38,39,42,43);1H |
Clé InChI |
XWIFMTLJOJRITF-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)

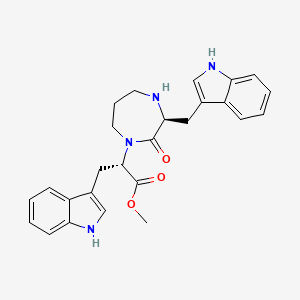
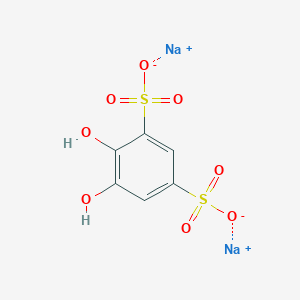
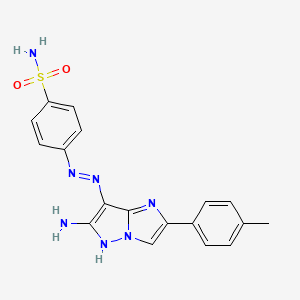

![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
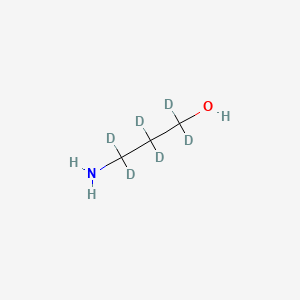

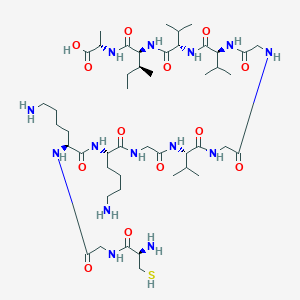
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)
![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12396038.png)
